molecular formula C6H5N5O2 B2603921 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid CAS No. 1550761-16-4

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid

Cat. No.: B2603921
CAS No.: 1550761-16-4
M. Wt: 179.139
InChI Key: KUHXPGKWJJVLAH-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is a heterocyclic compound with the molecular formula C6_6H5_5N5_5O2_2 and a molecular weight of 179.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The compound is primarily recognized for its role as an inhibitor of Tyrosine Threonine Kinase (TTK), also known as Mps1, which is crucial in cell division and is often overexpressed in various cancers.

The primary mechanism of action for this compound involves the inhibition of TTK. This kinase plays a significant role in the mitotic spindle assembly checkpoint. By inhibiting TTK, the compound disrupts this checkpoint, leading to antiproliferative effects in cancer cells. The binding affinity for TTK has been reported with a Ki value of approximately 0.8 nM, indicating high potency and selectivity towards this target .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines. For instance, in HCT116 human colon cancer cells, the growth inhibition concentration (GI50) is less than 15 nM . The compound's effectiveness has been demonstrated through various assays assessing its impact on cell viability and proliferation.

Table 1: Antiproliferative Activity in Cancer Cell Lines

Cell LineGI50 (nM)
HCT116<15
A54932
MCF-750
PC-314

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of specific functional groups significantly influences the biological activity of this compound. The incorporation of an N-cyclopropyl-2-methylbenzamide moiety enhances potency and selectivity towards TTK inhibitors .

Case Studies

Recent studies have highlighted the potential applications of this compound in oncology. For instance:

  • Study on TTK Inhibition : A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit TTK. The most promising candidate displayed exceptional selectivity and potency against cancer cell lines .
  • Anticancer Activity : Another study demonstrated that compounds derived from this compound exhibited strong anti-proliferative effects in vitro and showed favorable pharmacokinetics in rodent models .

Comparison with Similar Compounds

This compound can be compared with other pyrazolo-triazine derivatives to highlight its unique properties:

Compound NameKey Features
Ethyl 4-amino-3-methylpyrazolo[1,5-a][1,3,5]triazineEnhanced lipophilicity; improved bioavailability
RoscovitineEstablished CDK inhibitor; therapeutic uses in oncology

Properties

IUPAC Name

4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-9-2-8-4-3(5(12)13)1-10-11(4)6/h1-2H,(H,12,13)(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXPGKWJJVLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN2C(=C1C(=O)O)N=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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